4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Overview
Description
4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.14912384 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research on novel triazole derivatives, including those with spiro[indoline-3,4'-piperidine]-2-ones and similar structures, has demonstrated potential antimicrobial activities. For instance, Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and tested them for antimicrobial properties, finding some compounds with good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). This suggests that derivatives of the compound could potentially be explored for antimicrobial applications.
Anticancer Activity
Compounds with structural similarities to the specified chemical, particularly those incorporating spiro[indoline-3,4'-piperidine]-2-ones and triazine derivatives, have been investigated for their anticancer activities. For example, Kutschy et al. (2009) designed and synthesized analogs of indole phytoalexin with modified groups, assessing their potential as anticancer agents through pharmacophore modeling and QSAR studies, indicating the potential utility of such compounds in cancer research (Kutschy, Salayová, Čurillová, Kožár, Mezencev, Mojžiš, Pilátová, Balentová, Pazdera, Sabol, & Zburová, 2009).
Properties
IUPAC Name |
2-amino-6-(2-methoxyanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-24-13-9-5-3-7-11(13)18(15(24)25)22-16(19)21-17(23-18)20-12-8-4-6-10-14(12)26-2/h3-10H,1-2H3,(H4,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFYVEWIDRCGHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=CC=C4OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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